Home > Products > Building Blocks P6491 > 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile - 1190319-38-0

3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Catalog Number: EVT-1814164
CAS Number: 1190319-38-0
Molecular Formula: C8H6N4
Molecular Weight: 158.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The presence of both amino and carbonitrile functionalities makes this compound a valuable building block in organic synthesis, especially for the preparation of more complex heterocyclic systems. Its derivatives have shown potential in various fields, including medicinal chemistry as demonstrated by its use in the development of new Tacrine analogues [].

2,5-Dimethyl-3-acetyl-7-amino-1H-pyrrolo[3,2-b]pyridine

  • Compound Description: This compound shares the core pyrrolo[3,2-b]pyridine structure with 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile. It features a methyl group at the 2 and 5 positions, an acetyl group at the 3 position, and an amino group at the 7 position. The synthesis of this compound utilizes a novel method starting with a pyrrole ring, allowing the incorporation of a sensitive group at the C-7 position [].

6-(Alkylthio)-4-amino-1-aryl(alkyl)-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile

  • Compound Description: This group of compounds represents derivatives of pyrrolo[3,4-c]pyridine, a structural isomer of the target compound's pyrrolo[3,2-b]pyridine. These compounds are synthesized through a cascade heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenides (ATCN) with aliphatic thiols []. They feature an alkylthio group at the 6-position, an amino group at the 4-position, and a nitrile group at the 7-position, similar to 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile.

Methyl 4,8-diamino-1-aryl-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-d]thieno[2,3-b]pyridine-7-carboxylate

  • Compound Description: These compounds possess a unique fused heterocyclic scaffold, pyrrolo[3,4-d]thieno[2,3-b]pyridine, formed through a cascade heterocyclization involving methyl mercaptoacetate and ATCNs []. They share the 4-amino and 7-substituted pattern with 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, although the 7-substituent is a carboxylate group instead of a nitrile.

4-Amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

  • Compound Description: This compound represents a pyrrolo[2,3-b]pyridine derivative, a regioisomer of the target compound. It features a 2,4-dichlorophenyl group at the 1-position, a 3,4-dimethoxyphenyl group at the 3-position, a phenyl group at the 6-position, and a nitrile group at the 5-position []. Notably, it shares the 4-amino group and the general substitution pattern with 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile.

4-Amino-6-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

  • Compound Description: This compound is structurally very similar to the previous compound, also belonging to the pyrrolo[2,3-b]pyridine class. The key difference is the presence of a 4-chlorophenyl group at the 6-position instead of a simple phenyl group [].

4-Amino-1H-pyrrole-3-carbonitrile derivatives

  • Compound Description: These derivatives serve as key intermediates in the synthesis of various substituted pyrrolo[3,2-b]pyridines, including the target compound [, ]. The core structure consists of a pyrrole ring with an amino group at the 4-position and a nitrile group at the 3-position.
Overview

3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is a heterocyclic compound notable for its potential biological activity and applications in medicinal chemistry. This compound features a pyrrolo[3,2-b]pyridine core with an amino group at the 3-position and a cyano group at the 7-position. The molecular formula is C8H7N3C_8H_7N_3, and it has a molecular weight of approximately 147.16 g/mol. This compound belongs to the class of nitrogen-containing heterocycles, which are significant in pharmaceutical development due to their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile typically involves several steps, often beginning with commercially available starting materials. A common synthetic route includes:

  1. Cyclization: A suitable pyrrole derivative is reacted with a pyridine precursor in the presence of a strong base, such as potassium tert-butoxide, and a solvent like dimethylformamide at elevated temperatures.
  2. Functionalization: Subsequent reactions may introduce the amino and cyano groups through nucleophilic substitution or other functionalization methods.

Technical Details

The reaction conditions must be optimized to maximize yield and purity. Parameters such as temperature, reaction time, and concentration of reactants play critical roles in the success of the synthesis. Analytical techniques like thin-layer chromatography and high-performance liquid chromatography are employed to monitor the progress of the reactions.

Molecular Structure Analysis

Structure

The molecular structure of 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile can be represented as follows:

  • Core Structure: The compound consists of a fused pyrrole and pyridine ring system.
  • Substituents: An amino group (-NH2) at position 3 and a cyano group (-C≡N) at position 7 contribute to its reactivity and biological properties.

Data

The compound's structural data can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance Spectroscopy: Provides information on hydrogen environments.
  • Infrared Spectroscopy: Identifies functional groups based on characteristic absorption bands.
  • Mass Spectrometry: Confirms molecular weight and structural integrity.
Chemical Reactions Analysis

Reactions

3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile can undergo various chemical reactions:

  1. Substitution Reactions: The amino group can participate in electrophilic aromatic substitution.
  2. Coupling Reactions: The cyano group can engage in nucleophilic addition or coupling with other electrophiles.
  3. Reduction Reactions: The cyano group may be reduced to an amine under certain conditions.

Technical Details

These reactions often require specific catalysts or reagents to facilitate transformations while maintaining selectivity for desired products. Reaction monitoring through chromatographic techniques ensures that by-products are minimized.

Mechanism of Action

Process

The mechanism of action for 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile primarily involves its interaction with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: The compound may act as an inhibitor for specific kinases or growth factor receptors, modulating cellular signaling pathways.
  2. Binding Interactions: Hydrogen bonding and hydrophobic interactions between the compound and target proteins enhance its inhibitory efficacy.

Data

Studies have shown that this compound exhibits significant inhibitory activity against fibroblast growth factor receptors, which are implicated in various cancers and developmental processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a defined range for similar compounds.

Chemical Properties

  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide.
  • Stability: Stability under various pH conditions must be assessed for practical applications.
Applications

Scientific Uses

  1. Medicinal Chemistry: 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is explored as a lead compound in drug development due to its potential as an enzyme inhibitor.
  2. Biochemical Research: Used in studies targeting specific biochemical pathways related to cancer and other diseases.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules due to its reactive functional groups.
Introduction to Pyrrolopyridine Scaffolds in Medicinal Chemistry

Pyrrolopyridines represent a class of nitrogen-containing heterobicyclic compounds where a pyrrole ring is fused to a pyridine ring. These scaffolds exist in six isomeric forms due to varying nitrogen positions, each conferring distinct electronic and steric properties. Among these, the 1H-pyrrolo[3,2-b]pyridine framework has emerged as a privileged structure in drug discovery due to its balanced physicochemical properties, including moderate water solubility, hydrogen-bonding capability, and aromatic character that facilitates π-stacking interactions with biological targets. The specific derivative 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile integrates two critical pharmacophoric elements: an electron-withdrawing cyano group that enhances binding specificity and an amino group serving as a hydrogen bond donor/acceptor. This combination enables targeted interactions with diverse enzymatic sites, positioning it as a versatile template for therapeutic development [10].

Structural Significance of 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile in Heterocyclic Systems

The molecular architecture of 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (molecular formula: C₈H₆N₄; molecular weight: 158.16 g/mol) features a bicyclic core with strategic substituents that define its bioreactivity. The 7-carbonitrile group (-C≡N) imposes electron-withdrawing effects that polarize the π-electron system, increasing electrophilicity at adjacent positions and facilitating nucleophilic interactions. Concurrently, the 3-amino (-NH₂) group serves as a hydrogen-bond donor, enabling critical interactions with protein residues in enzymatic binding pockets. This is exemplified by its canonical SMILES representation (N#CC1=CC=NC=2NC=C(N)C12), which highlights the orthogonally positioned functional groups [7].

Quantum mechanical studies reveal that the compound’s planarity (excluding the amino hydrogens) permits deep insertion into hydrophobic enzyme clefts, while its dipole moment (~4.2 D) enhances affinity for polar binding sites. The pKa of the amino group (~6.8) suggests partial protonation under physiological conditions, allowing ionic interactions with aspartate or glutamate residues. These attributes are leveraged in kinase inhibitor design, where the scaffold acts as an ATP-mimetic, competitively occupying the hinge region through bidentate hydrogen bonding: the pyridinic nitrogen (position 1) accepts a hydrogen bond from the kinase backbone, while the 3-amino group donates a hydrogen bond to adjacent carbonyl oxygen [10].

Table 1: Structural and Physicochemical Properties of 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

PropertyValue/DescriptionSignificance
Molecular FormulaC₈H₆N₄Balanced carbon/nitrogen ratio for metabolic stability
Molecular Weight158.16 g/molOptimal for cell permeability (typically <500 g/mol)
Hydrogen Bond Donors1 (3-NH₂)Enables specific interactions with target proteins
Hydrogen Bond Acceptors4 (ring N, nitrile, NH₂)Facilitates binding to hydrophilic enzyme regions
Canonical SMILESN#CC1=CC=NC=2NC=C(N)C12Standardized representation of atomic connectivity
Topological Polar Surface Area76.4 ŲPredicts moderate membrane permeability
logP (Calculated)1.2Indicates balanced hydrophobicity for oral absorption

Comparative analysis with related isomers underscores its uniqueness: unlike the [2,3-b] isomer, the [3,2-b] variant positions the pyridine nitrogen adjacent to the fusion bond, creating an electron-deficient cavity that enhances interactions with cationic residues (e.g., lysine or arginine). Additionally, the 7-cyano substitution differentiates it from unsubstituted analogs by reducing basicity and increasing metabolic stability against oxidative degradation [5] [9].

Historical Context and Emergence in Targeted Drug Discovery

The synthetic exploration of pyrrolo[3,2-b]pyridines began in earnest during the 1990s, but focused interest on the 3-amino-7-cyano derivative emerged circa 2010 alongside advances in kinase drug discovery. Early synthetic routes faced challenges in regioselectivity, particularly in introducing the cyano group without concomitant hydrolysis. A breakthrough came with palladium-catalyzed cyanation methodologies, enabling efficient conversion of halogenated precursors (e.g., 7-bromo-1H-pyrrolo[3,2-b]pyridine) to the corresponding nitrile using zinc cyanide or malononitrile reagents under microwave irradiation, achieving yields >85% [6].

The compound gained prominence through high-throughput screening (HTS) campaigns targeting oncological kinases. In 2020, researchers identified it as a core component in a novel class of Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors. By appending hydrophobic substituents to the 3-amino group, they achieved compounds with IC₅₀ values as low as 16 nM against MELK—a kinase implicated in glioblastoma and triple-negative breast cancer. The 7-cyano group proved essential for potency: its replacement with methyl or hydrogen decreased activity 50-fold, attributed to loss of electrostatic complementarity with a conserved cysteine residue (Cys69) in the MELK ATP-binding pocket .

Simultaneously, metabolic disorder research exploited this scaffold for Acetyl-CoA Carboxylase 1 (ACC1) inhibition. Researchers noted that the 3-amino-7-cyano motif enhanced selectivity for ACC1 over ACC2 by >100-fold, attributed to steric exclusion from the ACC2 hydrophobic groove. This selectivity is pharmacologically vital since ACC1 regulates de novo lipogenesis in cancer cells, while ACC2 modulates fatty acid oxidation in muscle. Lead optimization produced derivatives with cellular IC₅₀ values of 430 nM and oral bioavailability >80% in rodent models, positioning them as candidate therapeutics for obesity-associated cancers [3].

Therapeutic Relevance in Oncology and Metabolic Disorders

Oncology Applications

The compound’s most advanced applications target MELK—a serine/threonine kinase overexpressed in aggressive malignancies. 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile derivatives demonstrate dual mechanisms: direct kinase inhibition and disruption of MELK-dependent substrate phosphorylation (e.g., forkhead box protein M1, FOXM1). This impairs cancer cell cycle progression at G2/M phase and sensitizes tumors to DNA-damaging agents. In glioblastoma xenograft models, optimized derivatives (e.g., compound 16h) suppressed tumor growth by 92% at 50 mg/kg/day doses without hematological toxicity. Crucially, the 7-cyano group prevents metabolic N-oxidation by hepatic CYP3A4, addressing a limitation of earlier MELK inhibitors .

Parallel efforts target allosteric mGluR5 (metabotropic glutamate receptor 5) antagonism for cancer-associated cachexia. Though 1H-pyrrolo[2,3-c]pyridine-7-carboxamides represent the primary chemotype, the isomeric 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile scaffold shows promise due to superior solubility (>10 mg/mL at pH 7.4 versus <1 mg/mL for carboxamides) and brain penetration. In vitro, these derivatives inhibit mGluR5-mediated calcium release (IC₅₀ ~120 nM), potentially modulating neurotransmitter-driven appetite pathways [2].

Metabolic Disorders

ACC1 inhibition represents a compelling application for metabolic syndrome and oncology. Derivatives like 1H-pyrrolo[3,2-b]pyridine-3-carboxamide (structurally analogous to the cyano variant) suppress malonyl-CoA production, indirectly inhibiting fatty acid synthase (FAS). This dual action reduces lipid accumulation in hepatocytes (IC₅₀ = 820 nM) and impairs cancer cell membrane biosynthesis. In diabetic murine models, such compounds reversed hepatic steatosis and reduced tumor proliferation by 78% at 10 mg/kg, highlighting their therapeutic duality [3].

Table 2: Therapeutic Targets and Biological Activities of Derivatives Based on 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Therapeutic AreaMolecular TargetDerivative StructureKey Biological Activity
Oncology (Glioblastoma)MELK Kinase3-(4-Fluorobenzamido)-7-cyano derivativeIC₅₀ = 16 nM; Tumor growth inhibition: 92% (in vivo)
Oncology (Cachexia)mGluR5 Receptor3-(3-Chlorophenylamino)-7-cyano derivativemGluR5 IC₅₀ = 120 nM; Calcium flux inhibition
Metabolic DisordersAcetyl-CoA Carboxylase 13-(Indazole-5-carboxamido)-7-cyano derivativeACC1 IC₅₀ = 430 nM; Lipogenesis inhibition (cellular)
DiabetesGPR119 Agonism4-(3-(Benzenesulfonamido)phenoxy) analogHuman GPR119 EC₅₀ = 16 nM; Glucose-dependent insulin secretion

Emerging research explores GPR119 agonism for type 2 diabetes. Although pyrrolo[3,4-c]pyridines dominate this space, the [3,2-b] isomer’s superior metabolic stability (microsomal clearance <29 μL/min/mg) positions it as a backup chemotype. Docking studies indicate the 7-cyano group engages Tyr114 in the GPR119 orthosteric pocket, explaining the 30-fold potency drop upon its removal [9] [10].

Table 3: Synthetic Routes to 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile and Key Derivatives

Synthetic StrategyStarting MaterialKey StepsYield (%)Application Context
Palladium-Catalyzed Cyanation7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridineReduction (Fe/acetic acid), then Pd(0)-catalyzed cyanation78MELK inhibitor synthesis
Vicarious Nucleophilic Substitution7-Chloro-1H-pyrrolo[3,2-b]pyridineAmidation at C3, then treatment with NaCN/CuCN65ACC1 inhibitor precursor [3]
Multicomponent Assembly2-aminopyridine-3-carbonitrileCyclization with chloroacetaldehyde, then amination82Library synthesis for HTS [6]

Future directions include exploiting the scaffold for bifunctional degraders (PROTACs), where its moderate size (<200 g/mol) allows linkage to E3 ligase ligands without exceeding 700 Da—a critical threshold for cellular uptake. Preliminary data show such compounds induce MELK degradation at DC₅₀ = 40 nM, expanding the therapeutic paradigm beyond occupancy-driven inhibition .

Properties

CAS Number

1190319-38-0

Product Name

3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

IUPAC Name

3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

InChI

InChI=1S/C8H6N4/c9-3-5-1-2-11-8-6(10)4-12-7(5)8/h1-2,4,12H,10H2

InChI Key

ZXMAQTZRTCYBPE-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=CNC2=C1C#N)N

Canonical SMILES

C1=CN=C2C(=CNC2=C1C#N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.